molecular formula C21H23N5O5 B2712262 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol CAS No. 1396748-36-9

2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B2712262
CAS No.: 1396748-36-9
M. Wt: 425.445
InChI Key: KFFSBIYNSWCYSP-UHFFFAOYSA-N
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Description

  • React the triazole-containing intermediate with a methoxyphenyl halide to introduce the methoxyphenyl group.
  • Reaction conditions: Typically carried out in an organic solvent such as tetrahydrofuran at reflux temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the furoyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the methoxyphenyl group is introduced.

  • Step 1: Preparation of Piperazine Derivative

    • React piperazine with an appropriate acylating agent to introduce the furoyl group.
    • Reaction conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.
  • Step 2: Formation of Triazole Ring

    • Perform a cycloaddition reaction between the piperazine derivative and an azide compound to form the triazole ring.
    • Reaction conditions: Often conducted in the presence of a copper catalyst at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets such as enzymes and receptors.

    Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

furan-2-yl-[4-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-30-18-6-3-2-5-15(18)17(27)14-26-13-16(22-23-26)20(28)24-8-10-25(11-9-24)21(29)19-7-4-12-31-19/h2-7,12-13,17,27H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFSBIYNSWCYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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